molecular formula C15H24O3Si B12097665 Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate CAS No. 115118-86-0

Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate

Cat. No.: B12097665
CAS No.: 115118-86-0
M. Wt: 280.43 g/mol
InChI Key: ABGDWMZAJFMSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, phenylmethyl ester is a chemical compound with the molecular formula C16H26O3Si. It is a derivative of acetic acid, where the hydrogen atom of the hydroxyl group is replaced by a phenylmethyl ester group and a tert-butyl dimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols and carboxylic acids due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, phenylmethyl ester typically involves the reaction of acetic acid with tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction proceeds through the formation of an intermediate silyl ester, which is then reacted with benzyl alcohol to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, phenylmethyl ester has several scientific research applications:

    Chemistry: Used as a protecting group in organic synthesis to protect alcohols and carboxylic acids during multi-step synthesis.

    Biology: Utilized in the synthesis of biologically active molecules and natural products.

    Medicine: Employed in the development of pharmaceuticals and drug delivery systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, phenylmethyl ester involves the formation of a stable silyl ether or ester bond, which protects the functional group from unwanted reactions. The TBDMS group can be selectively removed under mild acidic or basic conditions, allowing for the controlled deprotection of the functional group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, phenylmethyl ester is unique due to its dual protecting groups (TBDMS and phenylmethyl ester), which provide enhanced stability and selectivity in organic synthesis. This makes it a valuable compound for complex synthetic routes and multi-step reactions .

Biological Activity

Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate, with the CAS number 115118-86-0, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C15_{15}H24_{24}O3_3Si
Molecular Weight: 280.43 g/mol
LogP: 3.75 (indicating moderate lipophilicity)
PSA (Polar Surface Area): 35.53 Ų

The compound features a tert-butyl(dimethyl)silyl group, which is known for its stability and utility in organic synthesis as a protecting group for hydroxyl functionalities .

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). This method allows for selective reactions in complex organic syntheses, enhancing the compound's stability and bioavailability .

Antiviral Properties

Research indicates that compounds with similar structural motifs exhibit antiviral properties, particularly against hepatitis C virus (HCV) and other viral pathogens. The presence of the silyl group may enhance cellular permeability, facilitating the compound's uptake and conversion into active forms within cells .

Acetylcholinesterase Inhibition

This compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies show that some derivatives exhibit significant inhibition of these enzymes, which are critical in neurotransmission and are implicated in neurodegenerative diseases like Alzheimer's .

CompoundIC50_{50} (μM)Selectivity Index
Compound 28.375.04
Compound 319.083.13

These results suggest that modifications to the benzyl silyl ether can yield compounds with varying degrees of potency against cholinesterases, highlighting their potential as therapeutic agents .

Case Studies

  • Anti-HCV Activity : A study focused on aza-nucleosides demonstrated that structural modifications could lead to compounds with low toxicity and significant anti-HCV activity. The introduction of silyl groups was noted to enhance the lipophilicity and permeability of these compounds, suggesting that this compound could have similar effects .
  • Neuroprotective Effects : In a study evaluating various silylated compounds for neuroprotective properties, it was found that certain derivatives exhibited protective effects against oxidative stress in neuronal cell lines. This suggests a potential role for this compound in neuroprotection .

Properties

IUPAC Name

benzyl 2-[tert-butyl(dimethyl)silyl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-12-14(16)17-11-13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGDWMZAJFMSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577907
Record name Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115118-86-0
Record name Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.